molecular formula C10H7N3 B179061 2-(Anilinomethylene)malononitrile CAS No. 1202-48-8

2-(Anilinomethylene)malononitrile

Cat. No.: B179061
CAS No.: 1202-48-8
M. Wt: 169.18 g/mol
InChI Key: JZXXIAZJSDBFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Anilinomethylene)malononitrile: is an organic compound with the chemical formula C10H7N3 . It is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science. The compound is characterized by its unique structure, which includes an anilinomethylene group attached to a malononitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Anilinomethylene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as hydrotalcites can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Anilinomethylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

2-(Anilinomethylene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Anilinomethylene)malononitrile involves its ability to participate in various chemical reactions, particularly the Knoevenagel condensation . This reaction mechanism involves the nucleophilic addition of the malononitrile to a carbonyl group, followed by dehydration to form the final product. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its nucleophilicity .

Comparison with Similar Compounds

Uniqueness: 2-(Anilinomethylene)malononitrile is unique due to its specific structure, which imparts distinct reactivity and applications. Its ability to undergo Knoevenagel condensation efficiently makes it valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

2-(anilinomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXXIAZJSDBFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313017
Record name 2-(anilinomethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-48-8
Record name NSC265544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(anilinomethylene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ANILINOMETHYLENE)-MALONONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.